5-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine
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Overview
Description
5-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by its tert-butoxy and cyclopropoxy substituents on a pyridine ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of Substituents: The tert-butoxy and cyclopropoxy groups are introduced through nucleophilic substitution reactions. For example, tert-butyl alcohol and cyclopropyl alcohol can be used as nucleophiles in the presence of a suitable leaving group on the pyridine ring.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyridine derivatives with various alkyl or aryl groups.
Scientific Research Applications
5-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butoxy-5-cyclopropoxy-2-ethylpyridine
- Other substituted pyridines
Uniqueness
5-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine is unique due to its specific combination of tert-butoxy, cyclopropoxy, and ethyl substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-ethyl-5-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C14H21NO2/c1-5-12-13(16-10-6-7-10)8-11(9-15-12)17-14(2,3)4/h8-10H,5-7H2,1-4H3 |
InChI Key |
BVJOJGKPAFCFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)OC(C)(C)C)OC2CC2 |
Origin of Product |
United States |
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